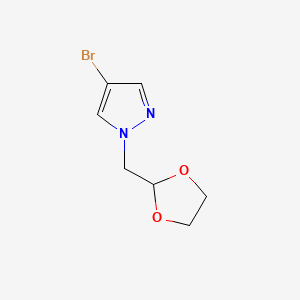

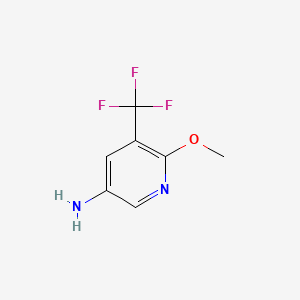

![molecular formula C10H10N2O B581509 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1246088-51-6](/img/structure/B581509.png)

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Overview

Description

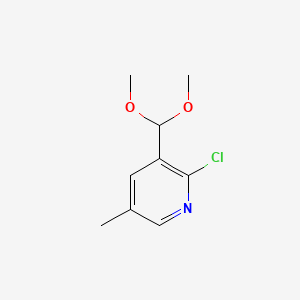

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a chemical compound with the empirical formula C10H10N2O . It is a heterocyclic compound and can be used as a building block in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a carbaldehyde group at the 5-position . The molecular weight of this compound is 174.20 .Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives, highlighting its significance as an intermediate in pharmaceutical chemistry. The synthesis involves multi-step reactions starting from readily available pyrroles, indicating a focus on efficiency and yield optimization. Notably, the compound has been used as a precursor for synthesizing pyrrolopyridine analogs of nalidixic acid, demonstrating antibacterial activity, thereby underscoring its potential in antibiotic drug development (Toja et al., 1986).

Application in Heterocyclic Chemistry

The research extends into the realm of heterocyclic chemistry, where this compound derivatives serve as building blocks for creating complex heterocyclic structures. This includes the synthesis of pyrroles, pyridines, and other nitrogen-containing cycles, crucial for pharmaceutical applications. Such work emphasizes the compound's versatility and essential role in accessing a variety of biologically active molecules (Clarke et al., 1985).

Antioxidant Activity

In addition to its role in synthesis, derivatives of this compound have been evaluated for biological activities, such as antioxidant properties. The investigation into its derivatives has shown promising results, comparing favorably to established antioxidants like ascorbic acid. This suggests potential applications in developing therapeutic agents aimed at combating oxidative stress-related diseases (Zaki et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound interacts with these receptors, inhibiting their activity and thus disrupting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Disruption of these pathways by the compound can lead to the inhibition of tumor growth and progression .

Result of Action

The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These molecular and cellular effects contribute to its potential as a cancer therapeutic .

Biochemical Analysis

Biochemical Properties

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and reducing cell migration and invasion . Additionally, the compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-4-8-3-7(6-13)5-11-10(8)12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZRWBCJDGIEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678448 | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-51-6 | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)